molecular formula C5H3BrNNaO2S B12517407 Sodium 5-bromopyridine-3-sulfinate

Sodium 5-bromopyridine-3-sulfinate

Cat. No.: B12517407
M. Wt: 244.04 g/mol
InChI Key: PWFLMUBEPJWWTF-UHFFFAOYSA-M
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Description

Sodium 5-bromopyridine-3-sulfinate is a chemical compound with the molecular formula C5H3BrNNaO2S and a molecular weight of 244.04 g/mol . It is a sodium salt derivative of 5-bromopyridine-3-sulfinic acid and is used in various chemical reactions and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromopyridine-3-sulfinate typically involves the sulfonation of 5-bromopyridine. One common method includes the reaction of 5-bromopyridine with sodium sulfite under controlled conditions to yield the desired sulfinate salt . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromopyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-bromopyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromopyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

  • Sodium 5-chloropyridine-3-sulfinate
  • Sodium 5-fluoropyridine-3-sulfinate
  • Sodium 5-iodopyridine-3-sulfinate

Comparison: Sodium 5-bromopyridine-3-sulfinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo .

Properties

Molecular Formula

C5H3BrNNaO2S

Molecular Weight

244.04 g/mol

IUPAC Name

sodium;5-bromopyridine-3-sulfinate

InChI

InChI=1S/C5H4BrNO2S.Na/c6-4-1-5(10(8)9)3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

PWFLMUBEPJWWTF-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)[O-].[Na+]

Origin of Product

United States

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